molecular formula C15H12N2O2 B8641049 Ethyl 2-(3-cyanopyridin-4-yl)benzoate

Ethyl 2-(3-cyanopyridin-4-yl)benzoate

Cat. No.: B8641049
M. Wt: 252.27 g/mol
InChI Key: UKSTWEKMXZBPRW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanopyridin-4-yl)benzoate is a heterocyclic ester featuring a benzoate backbone substituted with a 3-cyanopyridinyl group at the 2-position of the benzene ring. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, polymer chemistry, and organic synthesis due to their tunable electronic and steric properties .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-(3-cyanopyridin-4-yl)benzoate

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-6-4-3-5-13(14)12-7-8-17-10-11(12)9-16/h3-8,10H,2H2,1H3

InChI Key

UKSTWEKMXZBPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C(C=NC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyanopyridin-4-yl)benzoate typically involves multi-step reactions. One common method involves the reaction of 3-cyano-4-pyridinecarboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanopyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-pyridine derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Ethyl 2-(3-cyanopyridin-4-yl)benzoate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanopyridin-4-yl)benzoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-(3-cyanopyridin-4-yl)benzoate differs from analogs like ethyl 4-(3-cyanopyridin-2-yl)benzoate () in the substitution pattern of the pyridine ring (4- vs. 2-position). This positional isomerism alters electron distribution, impacting solubility and reactivity. For instance, the 3-cyano group in the 4-position may enhance conjugation with the benzene ring, increasing stability compared to 2-substituted derivatives .

Functional Group Variations

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Replacing the cyanopyridine with a pyridazine ring introduces additional nitrogen atoms, which may improve hydrogen-bonding capacity and bioavailability.
  • Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group is a strong electron donor, contrasting with the electron-withdrawing cyano group. In resin applications, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity (degree of conversion = 75–80%) compared to methacrylate-based analogs, suggesting that the cyano-substituted derivative may exhibit intermediate reactivity depending on the application environment .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent Position/Group Key Property/Application Reference
This compound 2-(3-cyano-pyridin-4-yl) Potential photoinitiator, ligand
Ethyl 4-(3-cyanopyridin-2-yl)benzoate 4-(3-cyano-pyridin-2-yl) Supplier-listed isomer
Ethyl 4-(dimethylamino)benzoate 4-(N,N-dimethylamino) High reactivity in resin cements
I-6230 4-(pyridazin-3-yl)phenethyl Bioactive scaffold

Table 2: Reactivity in Resin Systems (Comparative)

Compound Degree of Conversion (%) Notes
Ethyl 4-(dimethylamino)benzoate 75–80 Superior to methacrylate derivatives
2-(Dimethylamino)ethyl methacrylate 60–65 Enhanced by DPI co-initiator
This compound* *N/A Predicted intermediate reactivity

*Theoretical prediction based on substituent electronic effects.

Research Findings and Limitations

  • Synthetic Challenges: this compound’s synthesis likely follows multi-step protocols similar to those in , requiring regioselective coupling of cyanopyridine precursors to the benzoate backbone.
  • Toxicity Profile: Alkyl benzoates generally exhibit low acute toxicity (e.g., ethyl benzoate: LD₅₀ > 2000 mg/kg in rats), but the cyano group may introduce neurotoxic risks, necessitating further study .
  • Gaps in Data: Direct experimental data on this compound’s crystallography, solubility, or catalytic performance are absent in the provided evidence. Computational modeling or analogy to Ethyl 4-(3-cyanopyridin-2-yl)benzoate is recommended for preliminary assessments .

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